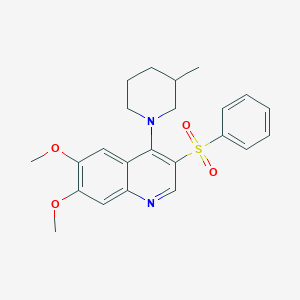

6,7-二甲氧基-4-(3-甲基哌啶-1-基)-3-(苯基磺酰)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, often involves multi-step reactions that include the formation of key intermediate structures, protective group strategies, and cyclization reactions. For instance, Mizuno et al. (2006) describe the syntheses of metabolites of a related compound, utilizing methanesulfonyl as a protective group for Friedel–Crafts reaction, highlighting an efficient synthetic route through chloromethyl derivative conversion and cyclization processes (Mizuno et al., 2006). Furthermore, the synthesis and spectral analysis (FT-IR, 1H NMR, 13C NMR, and UV–visible) of novel quinoline derivatives have been studied, emphasizing the importance of detailed spectral analysis in understanding the structure and properties of these compounds (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

Quinoline derivatives' molecular structures are often elucidated using various spectroscopic methods. The detailed spectral analysis provides insight into the molecular geometry, bonding, and electronic properties. Fatma, Bishnoi, and Verma (2015) performed a comprehensive analysis using DFT and Time-Dependent Density Functional Theory (TDDFT), revealing the electronic properties and composition of a related quinoline derivative. Such studies are crucial for understanding the molecular structure and predicting the chemical behavior of these compounds.

Chemical Reactions and Properties

The chemical behavior of quinoline derivatives is influenced by their molecular structure. For example, the presence of functional groups such as methoxy, phenylsulfonyl, and methylpiperidinyl can significantly affect their reactivity and interactions with other molecules. Studies on the synthesis of 4-(O-Arylsulfonyl)quinoline-5,8-quinones demonstrate the direct sulfonylation and subsequent oxidation reactions that are possible with quinoline derivatives, showcasing their versatile chemical reactivity (Fernández, Lin, & Sartorelli, 1989).

Physical Properties Analysis

The physical properties of quinoline derivatives, including 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, are influenced by their molecular structure. These properties include solubility, melting point, and crystalline structure, which are essential for their application in various fields. Crystal structure analysis, as performed in studies of related compounds, provides valuable information on the arrangement of molecules in the solid state and can help predict the material properties of these compounds.

Chemical Properties Analysis

The chemical properties of quinoline derivatives are determined by their functional groups and molecular structure. Reactivity, acidity/basicity, and stability under various conditions are key chemical properties of interest. The synthesis and investigation of novel quinoline derivatives often include the exploration of their reactivity towards different reagents, the potential for forming bonds, and their behavior in chemical reactions. The work by Patel et al. (2022) on the synthesis and in silico studies of novel quinoline derivatives illustrates the comprehensive analysis required to understand these chemical properties (Patel et al., 2022).

科学研究应用

合成和化学性质

6,7-二甲氧基-4-(3-甲基哌啶-1-基)-3-(苯磺酰基)喹啉的科学研究应用涵盖有机合成、药理学研究和材料科学等各个领域。其中一个重要应用是在合成复杂有机分子和制药化合物中间体方面。例如,该分子已被用于合成乙基4-(3,4-二甲氧基苯基)-6,7-二甲氧基-2-(1,2,4-三唑-1-基甲基)喹啉-3-羧酸乙酯(TAK-603)的代谢产物,突显了其在创造具有潜在治疗应用的化合物中的作用 (Mizuno et al., 2006)。同样,将6,7-二甲氧基-4-甲基喹啉转化为海洋生物碱damirone A和B,通过一系列步骤展示了其在合成具有生物活性的天然产物方面的多功能性 (Roberts et al., 1994)。

抗肿瘤和细胞毒活性

研究还探讨了从6,7-二甲氧基-4-(3-甲基哌啶-1-基)-3-(苯磺酰基)喹啉衍生的化合物的抗肿瘤和细胞毒活性。融合四环喹啉衍生物已被研究其DNA插入性质、KB细胞毒性、抗肿瘤活性以及诱导II型拓扑异构酶依赖性DNA断裂的能力。在体内外显示出强效抗肿瘤活性的化合物突显了这些衍生物在癌症治疗中的潜力 (Yamato et al., 1989)。

材料科学和催化

在材料科学中,喹啉衍生物的结构属性,包括6,7-二甲氧基变体,已被用于合成新型材料和催化剂。某些喹啉分子的两性亲和性已被利用于水解反应和与Cu(I)、Ag(I)和Pd(II)等金属形成配位络合物。这些络合物在催化和材料合成中具有潜在应用,展示了喹啉衍生物在化学中的广泛实用性 (Son et al., 2010)。

属性

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-16-8-7-11-25(15-16)23-18-12-20(28-2)21(29-3)13-19(18)24-14-22(23)30(26,27)17-9-5-4-6-10-17/h4-6,9-10,12-14,16H,7-8,11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGVUKRBQGWISX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

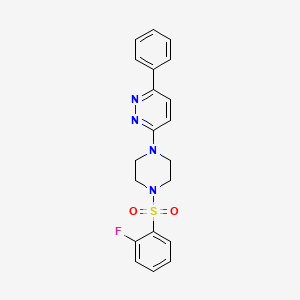

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)

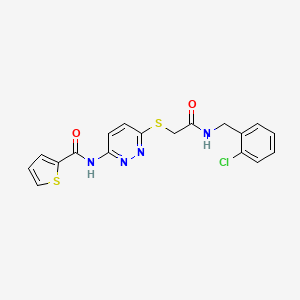

![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)

![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)

![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)